3-[4-(Ethylsulfamoyl)phenyl]-N-[2-(methylsulfanyl)phenyl]propanamide
Overview
Description
3-[4-(Ethylsulfamoyl)phenyl]-N-[2-(methylsulfanyl)phenyl]propanamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of both ethylsulfamoyl and methylsulfanyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 3-[4-(Ethylsulfamoyl)phenyl]-N-[2-(methylsulfanyl)phenyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-[4-(Ethylsulfamoyl)phenyl]-N-[2-(methylsulfanyl)phenyl]propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its therapeutic potential. Additionally, it has industrial applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(Ethylsulfamoyl)phenyl]-N-[2-(methylsulfanyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The ethylsulfamoyl and methylsulfanyl groups play a crucial role in its binding affinity and activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
When compared to similar compounds, 3-[4-(Ethylsulfamoyl)phenyl]-N-[2-(methylsulfanyl)phenyl]propanamide stands out due to its unique combination of functional groups. Similar compounds include 3-[4-(Ethylsulfamoyl)phenyl]-N-[2-(trifluoromethyl)phenyl]propanamide and 3-ethoxy-N-[4-(ethylsulfamoyl)phenyl]propanamide . These compounds share some structural similarities but differ in their specific functional groups and chemical properties.
Properties
IUPAC Name |
3-[4-(ethylsulfamoyl)phenyl]-N-(2-methylsulfanylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-3-19-25(22,23)15-11-8-14(9-12-15)10-13-18(21)20-16-6-4-5-7-17(16)24-2/h4-9,11-12,19H,3,10,13H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEFOPUFXJTPRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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